6-(2-Chloro-5-hydroxyphenyl)picolinic acid
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Overview
Description
6-(2-Chloro-5-hydroxyphenyl)picolinic acid is an organic compound with the molecular formula C12H8ClNO3 It is a derivative of picolinic acid, featuring a chloro and hydroxy substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-5-hydroxyphenyl)picolinic acid typically involves the chlorination and hydroxylation of a phenyl ring followed by its attachment to a picolinic acid moiety. One common method involves the reaction of 2-chloro-5-hydroxybenzaldehyde with picolinic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-5-hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(2-Chloro-5-oxophenyl)picolinic acid.
Reduction: Formation of 6-(2-Hydroxyphenyl)picolinic acid.
Substitution: Formation of various substituted picolinic acids depending on the nucleophile used.
Scientific Research Applications
6-(2-Chloro-5-hydroxyphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Explored for its role in zinc transport and its potential as an immunomodulator.
Industry: Potential use in the development of novel herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-5-hydroxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and disrupt their function, which is crucial for viral replication and packaging . This disruption can inhibit the replication of viruses and modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A parent compound with similar coordination chemistry properties.
5-Chloro-2-picolinic Acid: A structurally related compound with a chloro substitution on the picolinic acid ring.
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid: A derivative used in herbicide development.
Uniqueness
6-(2-Chloro-5-hydroxyphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and hydroxy groups on the phenyl ring, along with the picolinic acid moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-(2-chloro-5-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-5-4-7(15)6-8(9)10-2-1-3-11(14-10)12(16)17/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHIXHDEHKCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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